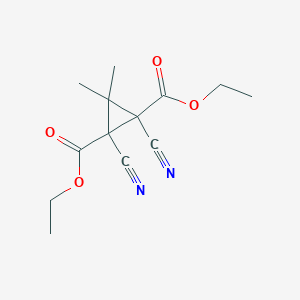
ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate
Vue d'ensemble
Description
Ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate, also known as ethyl cyanoacetate, is an organic compound widely used in chemical synthesis. It is a colorless liquid with a fruity odor and is soluble in water and organic solvents. Ethyl cyanoacetate is a versatile building block in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitution, condensation, and addition reactions.
Applications De Recherche Scientifique
Ethyl cyanoacetate is widely used in chemical synthesis as a versatile building block. It can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. For example, ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate is a key intermediate in the synthesis of the anti-inflammatory drug ibuprofen. It is also used in the synthesis of the insecticide cypermethrin and the dye eosin Y.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate is based on its ability to undergo various chemical reactions. It can act as a nucleophile, a Michael acceptor, and an enolate precursor. Ethyl cyanoacetate can undergo nucleophilic substitution reactions with electrophilic reagents, resulting in the formation of various organic compounds. It can also undergo Michael addition reactions with enones and other Michael acceptors, resulting in the formation of Michael adducts. Additionally, this compound cyanoacetate can be deprotonated to form an enolate, which can undergo various reactions, including aldol condensation and Michael addition reactions.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of this compound cyanoacetate. However, it has been reported that this compound cyanoacetate can act as a precursor for the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. For example, this compound cyanoacetate is a key intermediate in the synthesis of the anti-inflammatory drug ibuprofen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate in lab experiments is its versatility. It can undergo various chemical reactions, making it a useful building block in organic synthesis. Additionally, this compound cyanoacetate is readily available and relatively inexpensive. However, there are some limitations to using this compound cyanoacetate in lab experiments. It is a toxic and flammable liquid, and proper safety precautions should be taken when handling it. Additionally, some of the reactions involving this compound cyanoacetate can be challenging to control, leading to low yields or unwanted side products.
Orientations Futures
There are several future directions for the use of ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate in scientific research. One potential area of research is the development of new synthetic routes to this compound cyanoacetate and its derivatives. Additionally, there is a need for the development of new reactions and methodologies that can utilize this compound cyanoacetate as a building block. Another area of research is the application of this compound cyanoacetate in the synthesis of new bioactive compounds, including pharmaceuticals and agrochemicals. Finally, there is a need for further studies on the biochemical and physiological effects of this compound cyanoacetate and its derivatives.
In conclusion, this compound cyanoacetate is a versatile building block in organic synthesis with numerous scientific research applications. It can undergo various chemical reactions, making it a useful tool in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. While there are some limitations to using this compound cyanoacetate in lab experiments, its versatility and availability make it a valuable resource for scientific research. There are several future directions for the use of this compound cyanoacetate in scientific research, including the development of new synthetic routes, the application of this compound cyanoacetate in the synthesis of new bioactive compounds, and further studies on its biochemical and physiological effects.
Propriétés
IUPAC Name |
ethyl 2-amino-1,3-dicyano-4,6-diphenylcyclohexa-2,4-diene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-28-22(27)23(15-25)20(17-11-7-4-8-12-17)13-18(19(14-24)21(23)26)16-9-5-3-6-10-16/h3-13,20H,2,26H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCOWPCFXDBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(C=C(C(=C1N)C#N)C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-methyl-2-pyridinyl)-N''-{4-[4-({[(6-methyl-3-pyridinyl)amino]carbonyl}amino)benzyl]phenyl}urea](/img/structure/B3819741.png)
![N-(sec-butyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3819745.png)
![2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine](/img/structure/B3819749.png)
![methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3819753.png)
![(2-fluorobenzylidene){4'-[(2-fluorobenzylidene)amino]-3,3'-dimethyl-4-biphenylyl}amine](/img/structure/B3819754.png)
![4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)](/img/structure/B3819761.png)
![1-[4-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]ethanone](/img/structure/B3819767.png)
![2-[2-furyl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3819778.png)
![4-(1-piperazinyl)-N-propyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3819779.png)


![4-oxo-4-[(3-phenyl-2-propen-1-yl)oxy]butanoic acid](/img/structure/B3819794.png)

